molecular formula C21H27FN4O B10999411 N-[1-(4-fluorobenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[1-(4-fluorobenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B10999411
M. Wt: 370.5 g/mol
InChI Key: FHKFBXTVDKTJAV-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a 4-fluorobenzyl group and a hexahydrocyclohepta[c]pyrazole core, making it a unique structure for targeted biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.

    Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom at the para position, reacting with the piperidine nitrogen.

    Construction of the Hexahydrocyclohepta[c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and cyclic ketones.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential therapeutic agent for targeting specific receptors or enzymes, particularly in neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the fluorobenzyl group are crucial for binding affinity and specificity. The hexahydrocyclohepta[c]pyrazole core may facilitate interactions with hydrophobic pockets in proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine: Shares the piperidine and fluorobenzyl moieties but lacks the hexahydrocyclohepta[c]pyrazole core.

    2-(Cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide: Contains a similar piperidine structure but with different substituents and core structure.

Uniqueness

N-[1-(4-fluorobenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its combination of a piperidine ring, a fluorobenzyl group, and a hexahydrocyclohepta[c]pyrazole core. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C21H27FN4O

Molecular Weight

370.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C21H27FN4O/c22-16-8-6-15(7-9-16)14-26-12-10-17(11-13-26)23-21(27)20-18-4-2-1-3-5-19(18)24-25-20/h6-9,17H,1-5,10-14H2,(H,23,27)(H,24,25)

InChI Key

FHKFBXTVDKTJAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3CCN(CC3)CC4=CC=C(C=C4)F

Origin of Product

United States

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